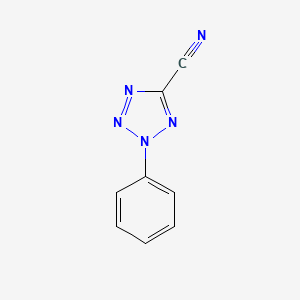![molecular formula C9H16O2 B13997871 5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 16566-96-4](/img/structure/B13997871.png)
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound known for its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of six reaction steps . The process includes ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride . The reaction is carried out in dichloromethane at temperatures between -60°C and 0°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key is to maintain the reaction conditions and use appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of spiroketals and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various spiroketals, substituted bicyclic compounds, and reduced derivatives .
Scientific Research Applications
5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used in the synthesis of polymers and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the trimethyl groups.
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound has a sulfur atom in place of one of the oxygen atoms in the bicyclic ring.
Properties
CAS No. |
16566-96-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,7,7-trimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-5-4-6-9(3,10-7)11-8/h7H,4-6H2,1-3H3 |
InChI Key |
VPVWZMJDCBXKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC(O2)(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


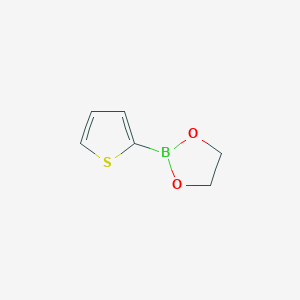
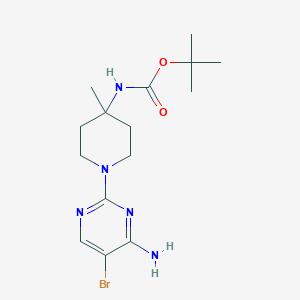
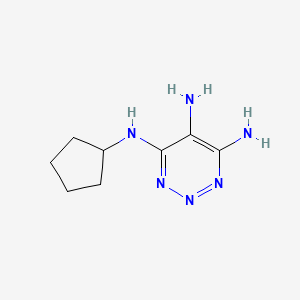
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
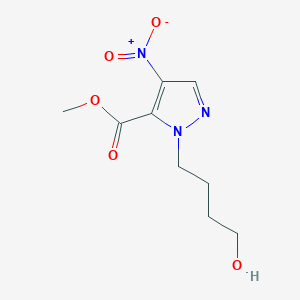
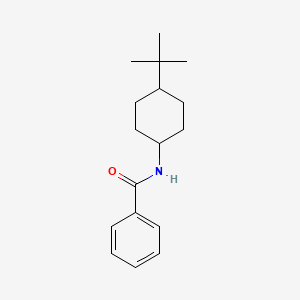
![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
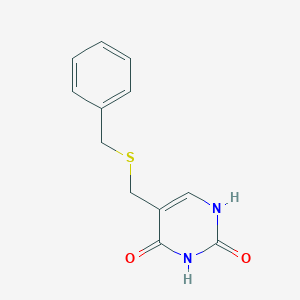
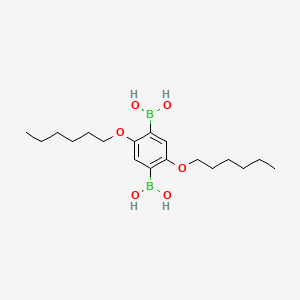
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)

![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

